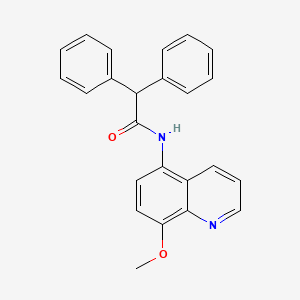![molecular formula C24H32N2O3 B11325545 2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11325545.png)
2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, a morpholine ring, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the butoxy group through a nucleophilic substitution reaction. The morpholine ring and the methylphenyl group can be added through subsequent reactions, such as amide bond formation and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the available resources.
化学反応の分析
Types of Reactions
2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide variety of products depending on the substituents introduced.
科学的研究の応用
2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: In biological research, the compound may be used to study its effects on various biological systems, including its potential as a drug candidate.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(dimethylamino)-2-(4-methylbenzyl)-1-[4-(4-morpholinyl)phenyl]-1-butanone: This compound shares structural similarities with 2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide, including the presence of a morpholine ring and a methylphenyl group.
2-benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Another similar compound that acts as a photoinitiator and has applications in polymer chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
特性
分子式 |
C24H32N2O3 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-butoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C24H32N2O3/c1-3-4-15-29-23-8-6-5-7-21(23)24(27)25-18-22(26-13-16-28-17-14-26)20-11-9-19(2)10-12-20/h5-12,22H,3-4,13-18H2,1-2H3,(H,25,27) |
InChIキー |
CWKURMMZDNXFNW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


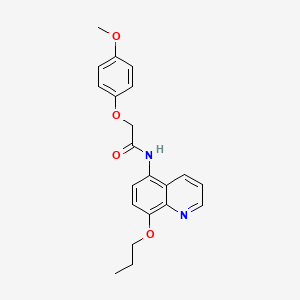

![2-(3,5-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11325489.png)
![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11325494.png)
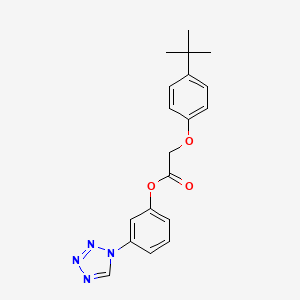
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11325506.png)
![3,5,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325507.png)
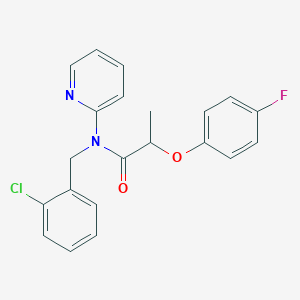
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11325512.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11325522.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B11325531.png)
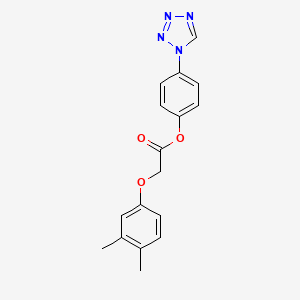
![5-chloro-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325548.png)
